Methyltetrazine-PEG5-methyltetrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H44N10O7 |

|---|---|

Molekulargewicht |

704.8 g/mol |

IUPAC-Name |

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46) |

InChI-Schlüssel |

WDEMZBSBIMOGBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG5-methyltetrazine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional linker, Methyltetrazine-PEG5-methyltetrazine. We will delve into its chemical structure, physicochemical properties, and its pivotal role in advanced bioconjugation strategies, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This document aims to equip researchers with the essential knowledge to effectively utilize this powerful tool in their drug discovery and development endeavors.

Core Structure and Chemical Properties

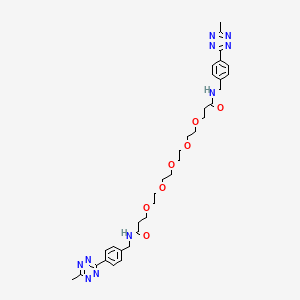

This compound is a chemical linker characterized by two terminal methyltetrazine moieties connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The tetrazine rings are the key reactive groups, enabling highly specific and rapid bioorthogonal reactions.

Chemical Structure:

A simplified representation of the core structure.

The defining feature of this molecule is its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of "click chemistry." This reaction occurs between the electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO). The reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for use in complex biological systems.[1][2]

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₄₄N₁₀O₇ | [1][2] |

| Molecular Weight | 704.78 g/mol | [1][2] |

| Appearance | Red oil | [2] |

| Purity | >95% | [2] |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | [2] |

| Storage Conditions | Store at -20°C for long-term stability | [1][2] |

| Reaction Kinetics | Second-order rate constant with TCO up to 10⁶ M⁻¹s⁻¹ | [3] |

The iEDDA Reaction: A Powerful Bioconjugation Tool

The utility of this compound is intrinsically linked to the inverse-electron-demand Diels-Alder reaction. This bioorthogonal ligation is characterized by its remarkable speed, specificity, and biocompatibility.[3]

Reaction Mechanism

The reaction proceeds through a [4+2] cycloaddition between the tetrazine and a strained alkene, such as TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage.[3]

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Experimental Protocols

The following section provides a generalized protocol for a typical bioconjugation experiment using this compound to link two proteins (Protein A and Protein B). This protocol can be adapted for the synthesis of PROTACs by substituting the proteins with a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

Materials

-

TCO-functionalized Protein A

-

Protein B

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethylsulfoxide (DMSO)

-

Spin desalting columns

Experimental Workflow

The general workflow for a bioconjugation experiment involves the preparation of the reactants, the conjugation reaction itself, and subsequent purification of the conjugate.

Caption: A generalized experimental workflow for protein-protein conjugation.

Detailed Methodologies

1. Preparation of Reactants:

- Dissolve the TCO-functionalized Protein A and Protein B in PBS buffer to a final concentration of 1-5 mg/mL.

- Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

2. Conjugation Reaction:

- In a microcentrifuge tube, combine the TCO-functionalized Protein A with a 1.5 to 5-fold molar excess of the this compound solution.

- Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

- Add Protein B to the reaction mixture. A 1:1 molar ratio of the initial TCO-Protein A to Protein B is recommended.

- Continue to incubate the mixture for 1-2 hours at room temperature. The reaction can also be performed at 4°C, which may require a longer incubation time.[4]

3. Purification of the Conjugate:

- Remove the excess, unreacted linker and proteins by passing the reaction mixture through a spin desalting column equilibrated with PBS.

- The purified protein-protein conjugate is now ready for downstream applications and characterization.

4. Characterization:

- The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate, and mass spectrometry for precise mass determination.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

-

PROTACs Synthesis: As a homobifunctional linker, it can be used to connect an E3 ligase-binding moiety and a target protein-binding moiety, forming a PROTAC that can induce the degradation of the target protein.[4][5] The PEG5 spacer enhances the solubility and can influence the ternary complex formation.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that can selectively deliver a therapeutic payload to cancer cells.

-

In Vivo Imaging: The bioorthogonal nature of the iEDDA reaction allows for its use in pre-targeted imaging applications in living organisms.[2]

Conclusion

This compound is a versatile and powerful homobifunctional linker that leverages the speed and specificity of iEDDA click chemistry. Its well-defined structure, hydrophilic PEG spacer, and robust reactivity make it an invaluable component in the toolkit of researchers and scientists working on the cutting edge of drug discovery and development. The provided protocols and technical information serve as a foundation for the successful implementation of this reagent in a wide range of bioconjugation applications.

References

An In-depth Technical Guide to Methyltetrazine-PEG5-methyltetrazine: Properties and Synthesis for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyltetrazine-PEG5-methyltetrazine, a homobifunctional crosslinker pivotal in the field of bioconjugation. This molecule is instrumental in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG)-based linker featuring two methyltetrazine moieties. The methyl group enhances the stability of the tetrazine ring, while the hydrophilic PEG5 spacer improves solubility in aqueous environments and reduces steric hindrance during conjugation reactions.[1][2]

| Property | Data | Reference |

| Molecular Formula | C₃₄H₄₄N₁₀O₇ | [1][3] |

| Molecular Weight | 704.78 g/mol | [1][3] |

| Appearance | Red oil | [1] |

| Purity | >95% | [1] |

| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | [1] |

| Storage Conditions | Store at -20°C for long-term stability. | [1][3] |

Synthesis of this compound

A potential synthetic approach would involve the activation of the terminal carboxylic acid of a Methyltetrazine-PEG5-acid precursor using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU, followed by reaction with a second equivalent of Methyltetrazine-PEG5-amine. Alternatively, a more direct route could involve the reaction of a PEG5-diamine with two equivalents of an activated methyltetrazine derivative.

The Cornerstone of Bioorthogonal Chemistry: The iEDDA Reaction

The utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This bioorthogonal "click chemistry" reaction occurs between the electron-deficient tetrazine and a strained alkene, most notably trans-cyclooctene (TCO).

This reaction is characterized by:

-

Exceptional Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹.[4] This allows for efficient conjugation even at low concentrations of reactants.

-

High Specificity and Orthogonality: The reaction is highly selective and does not interfere with other functional groups typically found in biological systems, ensuring that the conjugation occurs only between the desired partners.[1][4]

-

Biocompatibility: The reaction proceeds readily under mild, physiological conditions (aqueous buffers, room temperature) without the need for cytotoxic catalysts like copper.[1][5]

-

Irreversibility: The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[4]

The reaction can be monitored spectroscopically by observing the disappearance of the characteristic pinkish-red color of the tetrazine, which has an absorption maximum between 510 and 550 nm.[4]

Experimental Protocols

General Protocol for Tetrazine-TCO Ligation

This protocol provides a general guideline for the conjugation of a tetrazine-functionalized molecule (e.g., a protein modified with Methyltetrazine-PEG5-NHS ester) to a TCO-functionalized molecule.

Materials:

-

TCO-modified Protein 1 in a suitable buffer (e.g., PBS).

-

Methyltetrazine-activated Protein 2 in a suitable buffer (e.g., PBS).

-

Spin desalting columns.

Procedure:

-

Activation of Protein 2 with Methyltetrazine:

-

Prepare a solution of Protein 2 (e.g., 100 µg) in a PBS-based solution.

-

Add a solution of 1M NaHCO₃ to adjust the pH for efficient NHS ester reaction.

-

Add a molar excess (e.g., 20 nmol) of a methyltetrazine-NHS ester (e.g., Methyltetrazine-PEG8-NHS ester) to the protein solution.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Remove the excess, unreacted methyltetrazine reagent using a spin desalting column.

-

-

iEDDA Conjugation:

-

Mix the TCO-modified Protein 1 with the methyltetrazine-activated Protein 2 in a 1:1 molar ratio.

-

Allow the reaction to proceed for 1 hour at room temperature with gentle mixing.

-

The resulting conjugate is now ready for downstream applications. No further purification is typically required due to the high efficiency and specificity of the reaction.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool for the construction of complex biomolecules for therapeutic and diagnostic purposes.

Antibody-Drug Conjugates (ADCs)

Methyltetrazine-PEG linkers are employed in the synthesis of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[6][7] The bifunctional nature of this compound allows for the linkage of two entities, which could be two drug molecules to a single antibody attachment site or the crosslinking of different components of a therapeutic construct.

PROTACs

In the development of PROTACs, the linker plays a critical role in connecting a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[3][8] The length and flexibility of the PEG5 spacer in this compound are crucial for enabling the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] The bioorthogonal nature of the tetrazine ligation can also be used for the in situ formation of PROTACs from two separate components.[8]

Visualizing the Workflow and Applications

Bioconjugation via iEDDA Reaction

Caption: Workflow of bioconjugation using the iEDDA reaction.

Application in PROTAC Assembly

Caption: Logical flow of PROTAC assembly and function.

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Methyltetrazine-PEG5-amine HCl salt | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of Linkers in Chemical Biology [bldpharm.com]

An In-Depth Technical Guide to the Mechanism and Application of Methyltetrazine-PEG5-methyltetrazine in iEDDA Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-methyltetrazine and its application in inverse-electron-demand Diels-Alder (iEDDA) reactions. This powerful bioorthogonal tool has garnered significant interest within the scientific community for its exceptional reaction kinetics and biocompatibility, proving invaluable in fields ranging from chemical biology to drug development. This document details the core mechanism of the iEDDA reaction, presents quantitative kinetic data, outlines experimental protocols for its use, and provides visualizations of key processes.

Core Principles of the Methyltetrazine-iEDDA Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, the 1,2,4,5-tetrazine ring, and an electron-rich dienophile.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The low energy gap between these frontier molecular orbitals is responsible for the exceptionally fast reaction kinetics.[1]

This compound is a homobifunctional linker featuring two methyltetrazine moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the conjugation of two molecular partners, making it an ideal tool for inducing dimerization, intramolecular crosslinking, or the formation of complex biomolecular architectures.[2] The PEG5 spacer enhances the solubility of the linker in aqueous buffers, a crucial property for biological applications.[2]

The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), an irreversible step that drives the reaction to completion and yields a stable dihydropyridazine product. This product can then be oxidized to the corresponding pyridazine. The reaction is characterized by its high chemoselectivity, meaning the tetrazine and its dienophile partner will not react with other functional groups typically found in biological systems.[2]

Quantitative Data: Reaction Kinetics

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~2,000 - 6,000 | PBS | 37 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~13,090 | PBS | Not Specified |

| Various substituted tetrazines | Bicyclononyne (BCN) | 0.58 - 2.3 | Methanol | Not Specified |

| Various substituted tetrazines | trans-cyclooctene (TCO) | up to 22,000 | Not Specified | Not Specified |

Note: The reaction rate is influenced by the specific dienophile used, solvent conditions, and temperature. The data presented should be considered as a general guide to the expected reactivity of methyltetrazine derivatives.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized for bioconjugation.

General Considerations

-

Solubility: this compound is soluble in common organic solvents such as DMSO, DMF, and dichloromethane, and the PEG spacer enhances its solubility in aqueous buffers.[2]

-

Storage: Store the reagent at -20°C for long-term stability.[4]

-

Reaction Monitoring: The progress of the iEDDA reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has a maximum absorbance around 520-540 nm.

Protocol for Intermolecular Protein Crosslinking (Protein Dimerization)

This protocol describes the dimerization of a protein of interest (POI) that has been functionalized with a dienophile, such as trans-cyclooctene (TCO).

Materials:

-

TCO-functionalized Protein of Interest (POI-TCO) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., excess TCO-amine or other TCO-containing small molecule)

-

Analytical tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Determine the concentration of the POI-TCO solution using a standard protein quantification method (e.g., BCA assay).

-

-

Crosslinking Reaction:

-

In a reaction tube, add the POI-TCO solution to the desired final concentration (e.g., 10 µM).

-

Add the this compound stock solution to achieve a 0.5:1 molar ratio of linker to POI-TCO. This stoichiometry favors the formation of dimers.

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time may need to be determined empirically.

-

-

Quenching (Optional):

-

To stop the reaction and cap any unreacted tetrazine moieties, add an excess of a TCO-containing small molecule.

-

-

Analysis:

-

Analyze the reaction mixture by SDS-PAGE to visualize the formation of the protein dimer, which will have approximately double the molecular weight of the monomer.

-

Confirm the identity of the dimer by mass spectrometry.

-

Visualizations

iEDDA Reaction Mechanism

Caption: The iEDDA reaction mechanism.

Experimental Workflow for Protein Dimerization

Caption: Workflow for protein dimerization.

Logical Relationship of iEDDA Reaction Properties

Caption: Properties of the iEDDA reaction.

References

- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

The Pivotal Role of the PEG5 Linker in Methyltetrazine-PEG5-methyltetrazine Functionality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyltetrazine-PEG5-methyltetrazine crosslinker is a powerful tool in modern chemical biology and drug development, enabling the study of protein-protein interactions and the construction of complex bioconjugates. This technical guide delves into the core functionalities of this homobifunctional crosslinker, with a particular focus on the critical role of its polyethylene glycol (PEG) component. We will explore the interplay between the methyltetrazine reactive groups and the PEG5 spacer, providing quantitative data, detailed experimental protocols, and visualizations to illustrate its application in elucidating biological pathways and advancing therapeutic design.

Introduction: The Architecture of a Versatile Crosslinker

This compound is a homobifunctional crosslinking reagent designed for the covalent linkage of biomolecules. Its structure consists of three key components:

-

Two Methyltetrazine Moieties: These are bioorthogonal reactive groups that participate in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" is exceptionally fast, highly selective, and biocompatible, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts.[1][2]

-

A PEG5 Spacer: A central polyethylene glycol chain composed of five repeating ethylene glycol units. This linker is not merely a spacer but plays a crucial role in the overall performance of the crosslinker.

The symmetrical design of this crosslinker allows for the simultaneous conjugation of two TCO-modified molecules, making it an ideal tool for studying protein dimers, assembling protein complexes, or creating targeted therapeutic constructs.

The Functional Significance of the PEG5 Linker

The PEG5 linker is integral to the functionality and efficacy of the this compound crosslinker, primarily by imparting desirable physicochemical properties.

Enhanced Hydrophilicity and Solubility

A key advantage of the PEG5 linker is its hydrophilic nature, which significantly enhances the aqueous solubility of the crosslinker and the resulting bioconjugate.[2] This is particularly important when working with hydrophobic biomolecules or in crowded cellular environments where aggregation can be a significant issue. Improved solubility ensures efficient reaction kinetics and prevents the formation of non-functional aggregates.

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a biocompatible polymer with low toxicity and immunogenicity. The PEG5 linker helps to shield the conjugated biomolecules from recognition by the immune system, a critical feature for in vivo applications such as drug delivery.

Flexible Spacer and Steric Hindrance Reduction

The PEG5 chain provides a flexible spacer of a defined length between the two methyltetrazine groups. This flexibility can be crucial for allowing the reactive ends of the linker to orient themselves optimally to react with their target molecules, especially in the context of large, sterically hindered protein complexes.

Quantitative Data and Performance Metrics

The performance of a crosslinker is determined by several key parameters, including its reaction kinetics and the stability of the resulting conjugate.

Reaction Kinetics

| Parameter | Value/Characteristic | Significance | Citation |

| Reaction Type | Inverse-electron demand Diels-Alder cycloaddition (iEDDA) | Bioorthogonal, high selectivity, no catalyst required | [1] |

| Reactive Groups | Methyltetrazine | Reacts with strained alkenes (e.g., TCO) | [2] |

| Reaction Speed | Very fast (k > 10³ M⁻¹s⁻¹) | Enables rapid labeling and conjugation at low concentrations | [3] |

| PEG Linker Length | 5 ethylene glycol units | Provides a balance of hydrophilicity and spacer length | |

| Solubility | Enhanced in aqueous buffers | Reduces aggregation and improves reaction efficiency | [2] |

Table 1: Key Performance Characteristics of Methyltetrazine-PEGylated Linkers

Stability

The stability of the methyltetrazine moiety is crucial for its utility, particularly in biological systems. Methyl-substituted tetrazines exhibit greater stability in aqueous media compared to their unsubstituted counterparts. For applications requiring long-term stability in vivo, linkers with enhanced stability are preferred. Studies on similar tetrazine-based probes have shown good stability in human serum for at least 24 hours.[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein crosslinking studies. Optimization will be required for specific applications.

General Workflow for Protein-Protein Interaction Studies

Caption: Workflow for a typical protein-protein interaction study.

Detailed Protocol for Crosslinking Two TCO-Modified Proteins

Materials:

-

TCO-modified Protein A

-

TCO-modified Protein B

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching reagent (e.g., excess TCO-containing small molecule)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer and associated reagents for proteomic analysis

Procedure:

-

Protein Preparation:

-

Prepare solutions of TCO-modified Protein A and Protein B in PBS at appropriate concentrations (typically in the low micromolar range).

-

-

Crosslinking Reaction:

-

Mix the TCO-modified proteins in a microcentrifuge tube.

-

Add the this compound stock solution to the protein mixture. The final concentration of the crosslinker should be optimized, but a slight molar excess relative to the proteins is a good starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized based on the reactivity of the specific proteins.

-

-

Quenching the Reaction:

-

(Optional) Add a quenching reagent to consume any unreacted methyltetrazine groups.

-

-

Analysis by SDS-PAGE:

-

Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

-

Run the sample on an SDS-PAGE gel to visualize the formation of a higher molecular weight band corresponding to the crosslinked protein dimer.

-

-

Analysis by Mass Spectrometry:

-

For detailed identification of the crosslinked sites, the crosslinked protein band can be excised from the gel and subjected to in-gel digestion with trypsin.

-

Alternatively, the entire reaction mixture can be digested.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Use specialized software to identify the crosslinked peptides, which will reveal the specific amino acid residues involved in the interaction.

-

Visualizing the Role in a Signaling Pathway Context

The this compound crosslinker can be instrumental in mapping the interactions within a signaling pathway. For instance, it can be used to capture the transient interaction between a receptor and its downstream effector protein upon ligand binding.

Caption: Capturing a ligand-induced protein-protein interaction.

In this hypothetical scenario, a cell surface receptor and its cytosolic effector protein are each modified with a TCO group. Upon stimulation with a ligand, the receptor and effector interact. The addition of this compound covalently crosslinks the two proteins, allowing for their isolation and identification, thereby confirming the direct interaction within the signaling cascade.

Conclusion

The this compound crosslinker is a sophisticated tool for researchers in life sciences and drug development. The integral PEG5 linker is not a passive component but actively contributes to the crosslinker's efficacy by enhancing solubility, ensuring biocompatibility, and providing a flexible spacer. This, combined with the rapid and specific reactivity of the methyltetrazine groups, makes it an invaluable reagent for elucidating protein-protein interactions, mapping signaling pathways, and constructing novel bioconjugates for therapeutic and diagnostic applications. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the successful application of this powerful crosslinking technology.

References

An In-Depth Technical Guide to Bioorthogonal Chemistry with Methyltetrazine-PEG5-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bioorthogonal chemistry, with a specific focus on the application and technical details of Methyltetrazine-PEG5-methyltetrazine. This homobifunctional linker is a powerful tool in the fields of chemical biology and drug development, enabling the precise and efficient conjugation of biomolecules in complex biological systems.

Introduction to Bioorthogonal Chemistry

Coined by Carolyn R. Bertozzi in 2003, bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions involve pairs of functional groups that are mutually reactive but remain inert to the vast array of functionalities present in biological environments. This unique characteristic allows for the specific labeling and manipulation of biomolecules in their natural context, providing invaluable insights into biological processes and paving the way for novel therapeutic and diagnostic strategies.

At the heart of bioorthogonal chemistry lies the "click chemistry" concept, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. One of the most prominent and powerful classes of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst. The driving force behind this reaction is the relief of ring strain in the dienophile and the formation of a stable dihydropyridazine product, often with the release of nitrogen gas, which makes the reaction irreversible.

The reaction kinetics of iEDDA reactions are a key advantage, with second-order rate constants that can be several orders of magnitude higher than other bioorthogonal reactions. This allows for efficient labeling even at the low concentrations typically found in biological systems.

This compound: A Homobifunctional Linker

This compound is a versatile reagent that features two methyltetrazine moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. This homobifunctional architecture makes it an ideal crosslinker for a variety of applications.

Key Features:

-

Two Bioorthogonal Handles: The two methyltetrazine groups provide two sites for rapid and specific iEDDA reactions with dienophile-modified molecules.

-

PEG Spacer: The 5-unit PEG linker enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer arm to minimize steric hindrance during conjugation.

-

High Stability: The methyl-substituted tetrazine offers a good balance of high reactivity and stability in aqueous environments.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C34H44N10O7 |

| Molecular Weight | 704.78 g/mol |

| Appearance | Red oil |

| Solubility | Soluble in DMSO, DMF, DCM, acetonitrile |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year |

Quantitative Data: Reaction Kinetics

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 9:1 Methanol/Water | 25 | ~2,000[1] |

| Various substituted tetrazines | trans-cyclooctene (TCO) | PBS, pH 7.4 | 37 | 200 - 30,000[2] |

| Highly reactive tetrazines | trans-cyclooctene (TCO) | Aqueous | 25-37 | Up to 3,300,000[3] |

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

General Protein-Protein Conjugation

This protocol describes the crosslinking of two different proteins, each modified with a TCO group, using this compound.

Materials:

-

Protein A, functionalized with a TCO group (Protein A-TCO)

-

Protein B, functionalized with a TCO group (Protein B-TCO)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the linker)

-

Spin desalting columns

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of Protein A-TCO and Protein B-TCO in PBS at a concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine Protein A-TCO and Protein B-TCO in a 1:1 molar ratio in PBS.

-

Add the this compound stock solution to the protein mixture. A typical starting point is a 0.5:1 molar ratio of the linker to the total protein amount (to minimize aggregation from excessive crosslinking).

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess, unreacted linker and reagents using a spin desalting column equilibrated with PBS.

-

Collect the purified protein-protein conjugate.

-

-

Analysis:

-

Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product corresponding to the crosslinked proteins.

-

Further characterization can be performed using size-exclusion chromatography (SEC) or mass spectrometry.

-

Pre-targeted Imaging

This protocol outlines a two-step pre-targeted imaging strategy where a TCO-modified antibody is first administered, followed by a radiolabeled tetrazine tracer. While the protocol describes a radiolabeled monofunctional tetrazine, this compound can be adapted for applications requiring the crosslinking of targeting moieties or signal amplification.

Materials:

-

TCO-modified monoclonal antibody (mAb-TCO)

-

Radiolabeled methyltetrazine-PEG tracer (e.g., with ⁶⁸Ga or ¹⁸F)

-

Saline solution for injection

-

Animal model with target antigen expression

Procedure:

-

Step 1: Antibody Administration:

-

Step 2: Radiotracer Administration:

-

Imaging:

-

Biodistribution Studies (Optional):

-

After the final imaging time point, euthanize the animals and collect tissues of interest.

-

Measure the radioactivity in each tissue using a gamma counter to quantify the tracer uptake and determine the target-to-background ratios.

-

PROTAC Synthesis

This protocol describes a conceptual workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as a linker to connect a target protein (POI) ligand and an E3 ligase ligand, both modified with TCO.

Materials:

-

POI ligand functionalized with a TCO group (POI-TCO)

-

E3 ligase ligand functionalized with a TCO group (E3-TCO)

-

This compound

-

Anhydrous DMSO or DMF

-

HATU (or other peptide coupling reagent)

-

DIPEA (or other non-nucleophilic base)

-

Preparative HPLC system

Procedure:

-

Ligand Functionalization (if necessary):

-

Synthesize or obtain the POI and E3 ligase ligands with a reactive handle (e.g., an amine or carboxylic acid) suitable for conjugation with a TCO-NHS ester or TCO-amine, respectively.

-

React the ligands with the appropriate TCO derivative to generate the POI-TCO and E3-TCO constructs.

-

Purify the TCO-modified ligands by HPLC.

-

-

PROTAC Assembly:

-

Dissolve POI-TCO (1 equivalent) and E3-TCO (1 equivalent) in anhydrous DMSO or DMF.

-

Add this compound (0.5 equivalents) to the solution. The sub-stoichiometric amount of the linker is used to favor the formation of the desired 1:1:1 PROTAC molecule over polymeric side products.

-

The reaction can be monitored by LC-MS to track the formation of the PROTAC.

-

-

Purification and Characterization:

-

Purify the crude reaction mixture using preparative reverse-phase HPLC to isolate the final PROTAC molecule.

-

Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.

-

Visualizations

Signaling Pathway: iEDDA Reaction Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between a methyltetrazine and a trans-cyclooctene.

Caption: The iEDDA reaction mechanism between a methyltetrazine and a trans-cyclooctene.

Experimental Workflow: Pre-targeted Imaging

This diagram outlines the workflow for a pre-targeted PET imaging experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]

Navigating Bioorthogonal Chemistry: A Technical Guide to the Solubility and Stability of Methyltetrazine-PEG5-methyltetrazine in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling precise molecular imaging, drug targeting, and the development of novel therapeutic strategies. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its exceptionally fast kinetics. Methyltetrazine-PEG5-methyltetrazine is a homobifunctional linker that leverages this powerful chemistry, offering a versatile platform for a range of applications. This technical guide provides an in-depth analysis of the critical parameters governing the use of this compound in biological environments: its solubility and stability in aqueous buffers.

Understanding the Structure: A Key to Performance

The performance of this compound in a biological milieu is intrinsically linked to its chemical structure. The molecule consists of two methyltetrazine moieties linked by a polyethylene glycol (PEG) chain of five repeating units.

-

Methyltetrazine: This moiety is the reactive component, participating in the iEDDA reaction. The presence of a methyl group, an electron-donating substituent, is crucial for enhancing the stability of the tetrazine ring compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[1][2][3][4][5] This increased stability is a key factor for applications requiring longer incubation times or in vivo studies.[6]

-

PEG5 Linker: The polyethylene glycol spacer serves a dual purpose. Firstly, it provides a flexible bridge between the two reactive ends, allowing for efficient conjugation to target molecules. Secondly, and critically for biological applications, the hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the entire molecule.[2][7][8][9]

Solubility in Biological Buffers

The PEG5 spacer in this compound is designed to confer hydrophilicity, promoting its solubility in aqueous environments commonly used in biological research.[2][7][8][9] While specific quantitative solubility data for this exact compound in various buffers is not extensively published and is best determined empirically, the presence of the PEG5 linker suggests good solubility in common buffers such as Phosphate-Buffered Saline (PBS). Generally, PEGylated compounds exhibit enhanced solubility in aqueous solutions.

Factors Influencing Solubility:

-

Buffer Composition: The presence of salts and other additives in biological buffers can influence the solubility of PEGylated compounds.

-

pH: While the PEG linker itself is largely insensitive to pH changes in the typical biological range, the overall charge of a conjugate molecule can affect its solubility.

-

Temperature: Solubility of most compounds is temperature-dependent. For biological experiments, solubility is typically assessed at relevant temperatures such as 4°C, room temperature (around 20-25°C), or 37°C.

Expected Solubility Profile:

Based on the properties of similar PEGylated methyltetrazine compounds, this compound is expected to have good solubility in aqueous buffers. However, for high concentrations, it is always recommended to perform preliminary solubility tests. Some commercial suppliers note that related compounds are soluble in organic solvents like DCM, acetonitrile, DMF, and DMSO.[7][8][9]

Stability in Biological Buffers

The stability of the tetrazine ring is a critical parameter for the successful application of this compound. Tetrazines can be susceptible to degradation in aqueous environments, a factor that is heavily influenced by the substituents on the tetrazine ring.

The Role of the Methyl Group in Enhancing Stability:

The stability of the 1,2,4,5-tetrazine ring is influenced by the electronic properties of its substituents. Electron-withdrawing groups tend to destabilize the ring, making it more prone to hydrolysis.[1][6] Conversely, electron-donating groups, such as the methyl group in methyltetrazine, increase the stability of the tetrazine ring.[1][2][3][4][5] This makes methyltetrazine-containing compounds more robust for applications that require prolonged exposure to aqueous biological media.

Factors Influencing Stability:

-

pH: The stability of tetrazines can be pH-dependent. Some studies have shown that tetrazines can degrade in basic aqueous solutions.[10]

-

Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature. Stability studies are typically conducted at 37°C to mimic physiological conditions.[1]

-

Presence of Nucleophiles: While the tetrazine-TCO reaction is highly selective, the tetrazine ring can potentially react with other nucleophiles present in complex biological media, although this is generally not a significant concern for methyltetrazines.

Comparative Stability Data of Related Tetrazines in PBS (pH 7.4) at 37°C:

To provide a framework for understanding the stability of this compound, the following table summarizes stability data for various tetrazine derivatives from the literature. It is important to note that these are not direct values for this compound but serve as a useful comparison.

| Tetrazine Derivative | Substituents | % Remaining after 14h in PBS | Reference |

| Dimethyltetrazine | Alkyl (electron-donating) | ~50% | [11] |

| Dipyridyl-tetrazine | Heteroaryl (electron-withdrawing) | <50% (half-life of 9.6h) | [11] |

| Other alkyl- or pyridinyl-substituted tetrazines | Varied | >85% after 10h | [11] |

Experimental Protocols

For researchers and drug development professionals who need to precisely quantify the solubility and stability of this compound for their specific application, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in a biological buffer of choice (e.g., PBS, pH 7.4).

Materials:

-

This compound

-

Biological buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

HPLC system (optional, for more precise quantification)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the biological buffer in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Incubate the suspension at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent shaking is recommended.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance of the supernatant at the λmax of the methyltetrazine (typically around 520-540 nm).

-

Alternatively, for higher accuracy, dilute the supernatant and analyze it by a calibrated HPLC method.

-

Calculate the concentration of the dissolved this compound using a standard curve prepared with known concentrations of the compound in the same buffer.

-

Protocol 2: Assessment of Stability in Biological Buffers

This protocol describes a method to evaluate the stability of this compound over time in a biological buffer at a physiological temperature.[1]

Materials:

-

This compound

-

Biological buffer (e.g., PBS, pH 7.4)

-

Incubator or water bath set to 37°C

-

UV-Vis Spectrophotometer or HPLC system

-

96-well plates (for spectrophotometric measurements)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution into the pre-warmed biological buffer (37°C) to a final concentration suitable for detection (e.g., 0.2 mM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.[1]

-

-

Incubation and Monitoring:

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

-

Monitor the degradation of the methyltetrazine by measuring the decrease in its characteristic absorbance (around 520-540 nm) using a UV-Vis spectrophotometer.[1] For more precise results, analyze the aliquots by HPLC to separate the parent compound from any degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time.

-

From this plot, the half-life (t½) of the compound in the specific buffer and at the tested temperature can be determined.

-

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the factors influencing the utility of this compound, the following diagrams are provided.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

Caption: Key factors affecting the solubility and stability of the linker.

Conclusion

This compound is a valuable tool in the field of bioorthogonal chemistry, offering the potential for creating sophisticated bioconjugates for a variety of applications. Its design, featuring stability-enhancing methyl groups and a solubility-promoting PEG5 linker, makes it well-suited for use in biological systems. While this guide provides a comprehensive overview of the factors governing its solubility and stability, empirical determination of these parameters under the specific conditions of your experiment is highly recommended for achieving optimal results. The provided protocols offer a clear path for researchers to obtain this critical data, ensuring the successful implementation of this compound in their research and development endeavors.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. m-PEG-methyltetrazine, MW 5,000 | BroadPharm [broadpharm.com]

- 3. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]

- 4. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]

- 5. Methyltetrazine-PEG12-acid, 2183440-39-1 | BroadPharm [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. NHS-PEG5-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Key features of tetrazine-based click chemistry for beginners

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, key features, and practical applications of tetrazine-based click chemistry. It is designed to equip researchers, particularly those in drug development and chemical biology, with the foundational knowledge required to leverage this powerful bioorthogonal tool.

Introduction: The Need for Bioorthogonal Chemistry

In the complex environment of a living system, performing a specific chemical reaction without interfering with native biochemical processes is a significant challenge. Bioorthogonal chemistry addresses this by utilizing reactions whose components are mutually reactive but remain inert to the biological milieu.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in real-time within living organisms.[1] Among the various bioorthogonal strategies, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a premier tool due to its exceptionally rapid kinetics and outstanding specificity.[3][4]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The foundation of tetrazine-based click chemistry is the IEDDA reaction.[] This reaction involves an electron-deficient 1,2,4,5-tetrazine (the diene) reacting with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[6] The process occurs in two main steps:

-

[4+2] Cycloaddition: The tetrazine and TCO rapidly undergo a cycloaddition to form a bicyclic intermediate.[6]

-

Retro-Diels-Alder Reaction: This intermediate is unstable and quickly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) as the sole byproduct.[7][8] This release of N₂ drives the reaction to completion, forming a stable dihydropyridazine conjugate.

The unique electronic arrangement—an electron-poor diene and an electron-rich dienophile—is the reverse of the typical Diels-Alder reaction, hence the term "inverse-electron-demand".[6]

Key Features and Advantages

Tetrazine ligation stands out from other click chemistry reactions due to a combination of highly desirable features.

-

Exceptional Kinetics : The reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[7][9] This rapid rate allows for efficient labeling and conjugation even at the very low concentrations typical of biological systems.[4]

-

Superb Specificity and Bioorthogonality : The tetrazine and TCO moieties are highly selective for one another and do not cross-react with naturally occurring functional groups like amines or thiols found in biomolecules.[3][7] This ensures clean, specific labeling with minimal off-target effects.

-

Biocompatibility : The reaction proceeds under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) and, crucially, does not require a cytotoxic catalyst, such as the copper used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][10] This makes it ideal for applications in live cells and in vivo.[3]

-

Irreversibility : The elimination of nitrogen gas makes the reaction irreversible, ensuring the formation of a stable final product.[7][8]

-

Tunable Reactivity : The reaction kinetics can be fine-tuned by modifying the electronic properties of the substituents on the tetrazine ring.[9] Electron-withdrawing groups tend to lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction rate.[6][8] However, a trade-off often exists between reactivity and stability, with more reactive tetrazines sometimes showing lower stability under physiological conditions.[11][12]

Data Presentation: Quantitative Comparison of Click Reactions

The kinetic advantage of tetrazine-TCO ligation is most apparent when compared quantitatively with other prominent click reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.

| Feature | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted [3+2] Cycloaddition | Catalyzed [3+2] Cycloaddition |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~1 - 1x10⁶[3][9] | ~10⁻³ - 1 | ~10¹ - 10²[8] |

| Catalyst Required | No[7] | No[13] | Yes (Cu(I))[8] |

| Biocompatibility | Excellent[7] | Good | Limited by copper toxicity[13] |

| Common Reactants | Tetrazine + trans-cyclooctene (TCO) | Azide + Cyclooctyne (e.g., DBCO) | Azide + Terminal Alkyne |

Table 1: Comparison of key bioorthogonal click chemistry reactions.

Experimental Protocols

This section provides a generalized protocol for the conjugation of a tetrazine-modified molecule to a TCO-modified protein. Researchers should optimize concentrations and incubation times for their specific molecules of interest.

5.1. Reagent Preparation

-

Protein-TCO Solution : Prepare a solution of the TCO-functionalized protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 6.0 and 9.0.[7] The concentration typically ranges from 1-5 mg/mL.[14]

-

Tetrazine Stock Solution : Immediately before use, dissolve the tetrazine-containing molecule (e.g., Tetrazine-PEG-Fluorophore) in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] Vortex briefly to ensure complete dissolution.

5.2. Ligation Reaction

-

Reaction Initiation : Add a calculated molar excess of the Tetrazine stock solution to the Protein-TCO solution.[14] It is common to use a 5- to 20-fold molar excess of the tetrazine reagent. Add the stock solution dropwise while gently vortexing to ensure efficient mixing and prevent protein precipitation.[14]

-

Incubation : Allow the reaction to proceed at room temperature for 30-60 minutes.[7][14] If using a fluorescent tetrazine, protect the reaction mixture from light to prevent photobleaching.[14] The reaction progress can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[7]

5.3. Purification of the Conjugate

-

Removal of Excess Reagent : After incubation, it is crucial to remove unreacted tetrazine reagent and any byproducts.[14]

-

Spin Desalting : For proteins larger than 5 kDa, a spin desalting column is a rapid and effective method for buffer exchange and removal of small molecules.[14] Equilibrate the column with the desired storage buffer before loading the sample.

-

Size-Exclusion Chromatography (SEC) : For higher purity, SEC can be employed to separate the larger protein conjugate from smaller, unreacted components.[14]

-

Storage : Store the purified protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.[14]

Conclusion

Tetrazine-based click chemistry, particularly the ligation with trans-cyclooctenes, represents a powerful and versatile strategy for bioconjugation.[15] Its unrivaled reaction speed, coupled with its biocompatibility and high specificity, has solidified its role as an indispensable tool in chemical biology, drug development, and molecular imaging.[3] For researchers needing to perform chemical modifications in complex biological environments, tetrazine ligation offers a robust and efficient solution.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Exploring the Biocompatibility of PEGylated Tetrazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of bioorthogonal chemistry with polymer therapeutics has propelled the development of innovative drug delivery systems, diagnostic tools, and in vivo imaging agents. Among the most promising bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles. When combined with Polyethylene Glycol (PEG), a polymer renowned for its biocompatibility and ability to improve pharmacokinetic profiles, PEGylated tetrazine compounds emerge as a powerful platform technology. This technical guide provides an in-depth exploration of the biocompatibility of these conjugates, offering a critical resource for researchers and professionals in the field. Here, we delve into the in vitro and in vivo biocompatibility, immunogenicity, and pharmacokinetic profiles of PEGylated tetrazine compounds, supported by detailed experimental protocols and quantitative data.

In Vitro Biocompatibility

The initial assessment of any new compound intended for biomedical application involves rigorous in vitro testing to evaluate its potential for cytotoxicity and hemotoxicity.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration at which a compound may induce cell death. Studies on various PEG derivatives have shown that their cytotoxicity can be dependent on molecular weight and end-group functionality.[1][2] While PEG itself is generally considered non-toxic, the introduction of the tetrazine moiety necessitates a thorough evaluation.

One study evaluated a doxorubicin prodrug caged with a trans-cyclooctene (TCO), which was then activated by a PEG-tetrazine. The prodrug itself showed reduced cytotoxicity compared to free doxorubicin, and upon reaction with the PEG-tetrazine, the cytotoxicity was restored, indicating the release of the active drug.[3] Another study reported on a tetrazine-functionalized prodrug of the anti-tumor drug monomethyl auristatin E (MMAE) linked to a PEGylated diabody. This antibody-drug conjugate (ADC) demonstrated cytotoxicity comparable to the parent drug against human colorectal cancer cells, with an EC50 value of 0.67 nM.[3]

A separate study investigated the impact of metabolically labeling cancer cells with tetrazines and then treating them with a TCO-doxorubicin (TCO-Dox) prodrug. The IC50 values for TCO-Dox were significantly higher than free doxorubicin, indicating lower toxicity of the prodrug form. When the tetrazine-labeled cells were treated with TCO-Dox, the IC50 values decreased, demonstrating the targeted release and cytotoxic effect of doxorubicin.[4]

Table 1: In Vitro Cytotoxicity Data of Tetrazine-Related Compounds

| Compound/System | Cell Line | Assay | Endpoint | IC50 / EC50 Value | Citation |

| Tz-ADC (MMAE) | Human Colorectal Cancer | Not Specified | Not Specified | 0.67 nM | [3] |

| Doxorubicin | A549 | CCK-8 Proliferation | 48 h | 278 nM | [4] |

| TCO-Dox | A549 | CCK-8 Proliferation | 48 h | 4.76 µM | [4] |

| TCO-Dox (Tetrazine activated) | A549 | CCK-8 Proliferation | 48 h | 548 nM | [4] |

| Doxorubicin | HeLa | CCK-8 Proliferation | 48 h | 229 nM | [4] |

| TCO-Dox | HeLa | CCK-8 Proliferation | 48 h | 2.93 µM | [4] |

| TCO-Dox (Tetrazine activated) | HeLa | CCK-8 Proliferation | 48 h | 439 nM | [4] |

Hemocompatibility Assessment

Hemolysis assays are critical for evaluating the interaction of compounds with red blood cells (RBCs). The rupture of RBCs, or hemolysis, can lead to severe toxicity. PEGylation is known to diminish the hemolytic activity of various nanoparticles and molecules.[5] Studies on PEGylated compounds have demonstrated their ability to reduce mechanically induced hemolysis.[6] While specific hemolysis data for PEGylated tetrazines is not abundant in the reviewed literature, the general understanding is that the PEG component would contribute to improved hemocompatibility.

In Vivo Biocompatibility and Toxicity

Following promising in vitro results, in vivo studies are essential to understand the systemic effects of PEGylated tetrazine compounds. These studies provide insights into potential organ toxicity and help determine safe dosage ranges.

Immunogenicity

A critical consideration for any therapeutic agent is its potential to elicit an immune response. The immunogenicity of PEG itself has been a subject of research, with evidence suggesting that PEG can, in some cases, induce the production of anti-PEG antibodies.[4][10] However, PEGylation is also a well-established method to reduce the immunogenicity of proteins and other therapeutic molecules.[11][12] The impact of the tetrazine moiety on the overall immunogenicity of the PEGylated conjugate is an area that requires further investigation. It is hypothesized that the small size of the tetrazine molecule is unlikely to make it a potent immunogen, especially when attached to a larger PEG chain that can shield it from immune recognition.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for its therapeutic efficacy and safety. PEGylation is a widely used strategy to improve the pharmacokinetics of drugs and biologics by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation time.[11]

Studies on radiolabeled PEGylated tetrazine tracers have demonstrated favorable pharmacokinetic properties, including rapid blood clearance and elimination primarily through the urinary route.[6] The biodistribution of these tracers can be influenced by the physicochemical properties of the tetrazine derivative, such as its lipophilicity.[13] For instance, more polar PEGylated tetrazines have been shown to have reduced intestinal uptake.[14] The ability to tune the pharmacokinetic properties by modifying the PEG linker and the tetrazine scaffold is a significant advantage for designing compounds for specific applications.[5]

Table 2: Pharmacokinetic Parameters of a PEGylated Tetrazine Derivative

| Compound | Parameter | Value | Species | Citation |

| [18F]28 (NOTA-PEG-Tetrazine) | In vivo stability in blood (4h) | 63% intact | Athymic nude mice | |

| [18F]FDG-Tz | Blood Clearance | Quick | Healthy mice | [6] |

| [18F]FDG-Tz | Elimination Route | Urinary | Healthy mice | [6] |

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the PEGylated tetrazine compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11]

Hemolysis Assay

This protocol details the procedure for assessing the hemolytic activity of PEGylated tetrazine compounds on red blood cells (RBCs).

Methodology

-

RBC Preparation: Obtain fresh whole blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs.

-

Washing: Remove the supernatant and wash the RBCs multiple times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.

-

RBC Suspension: Prepare a diluted suspension of the washed RBCs in PBS.

-

Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of the PEGylated tetrazine compound.

-

Controls:

-

Negative Control: Mix the RBC suspension with PBS only (should show no hemolysis).

-

Positive Control: Mix the RBC suspension with a known hemolytic agent, such as Triton X-100, to induce 100% hemolysis.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) with gentle shaking.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs and any cell debris.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorbance (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control.

Signaling Pathways

The direct impact of PEGylated tetrazine compounds on specific signaling pathways is not extensively detailed in the current literature. Cytotoxicity is often a result of the payload being delivered rather than the PEG-tetrazine linker itself. For instance, doxorubicin, a common chemotherapy agent delivered via such systems, is known to induce apoptosis through DNA intercalation and inhibition of topoisomerase II. This can trigger a cascade of events involving pathways such as the p53 tumor suppressor pathway and the intrinsic mitochondrial apoptosis pathway.

Conclusion

PEGylated tetrazine compounds represent a highly promising and versatile platform for a range of biomedical applications. The available data suggests that these compounds generally exhibit good biocompatibility, with PEGylation playing a crucial role in mitigating potential toxicity and improving pharmacokinetic profiles. While more extensive quantitative data on the biocompatibility of a broader range of PEGylated tetrazine structures is needed, the current body of research provides a strong foundation for their continued development. The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biocompatibility of their novel PEGylated tetrazine constructs, ensuring the safety and efficacy of the next generation of targeted therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

Methodological & Application

Application Notes and Protocols for Protein-Protein Conjugation using a Homobifunctional Methyltetrazine-PEG Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein conjugates are invaluable tools in research and therapeutic development, enabling the creation of novel structures such as antibody-drug conjugates (ADCs), bispecific antibodies, and protein oligomers with enhanced functionalities. A highly efficient and specific method for creating these conjugates is through bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (TCO).[1][2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at low concentrations and under mild, aqueous conditions without the need for a catalyst.[3][4]

This document provides a detailed protocol for the creation of protein-protein conjugates, specifically homodimers, using a homobifunctional Methyltetrazine-PEG5-methyltetrazine crosslinker. This method involves a two-step process: first, the target protein is functionalized with a TCO group. Subsequently, the homobifunctional tetrazine linker is added to bridge two TCO-modified proteins, yielding a protein dimer. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the final conjugate.[1]

Data Presentation

The efficiency of protein-protein conjugation using tetrazine-TCO ligation is influenced by reaction conditions and the specific proteins involved. The following table summarizes key quantitative data for this bioconjugation strategy.

| Parameter | Value | Conditions | Reference |

| Reaction Kinetics (k) | Up to 10⁶ M⁻¹s⁻¹ | Inverse-electron demand Diels-Alder reaction between tetrazine and TCO. | [4] |

| Conjugation Yield | 37% | Ligation of TCO-modified T4 Lysozyme with bis-tetrazine PEG (2.0 kDa) after 1 hour. | [1] |

| Reaction Time | 1 hour | For significant homodimer formation. | [1] |

| Stoichiometry | 2:1 (Protein-TCO : bis-tetrazine linker) | For homodimer formation. | [1] |

| pH Range | 6.5 - 7.5 | For protein stability and optimal reaction. | [1] |

| Temperature | 4°C | To ensure protein stability during conjugation. | [1] |

Experimental Protocols

This section provides a detailed methodology for the creation of protein homodimers using a this compound linker.

Part 1: Functionalization of Protein with trans-Cyclooctene (TCO)

This initial step involves the modification of the target protein with a TCO moiety, typically by reacting primary amines (e.g., lysine residues) with a TCO-NHS ester.

Materials:

-

Protein of interest

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns (7K MWCO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-5 mg/mL. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). The purified TCO-functionalized protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Protein Dimerization with this compound

In this step, the TCO-functionalized protein is crosslinked using the homobifunctional methyltetrazine linker.

Materials:

-

TCO-functionalized protein (from Part 1)

-

This compound

-

Reaction Buffer (e.g., PBS, pH 6.5-7.5)[1]

Procedure:

-

Reactant Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Conjugation Reaction: In a microcentrifuge tube, mix the TCO-functionalized protein with the this compound linker. A 2:1 molar ratio of Protein-TCO to bis-tetrazine linker is recommended as a starting point for homodimer formation.[1]

-

Incubation: Incubate the reaction mixture for 1 hour at 4°C with gentle mixing.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Analysis: Analyze the reaction mixture by SDS-PAGE to confirm the formation of the protein dimer, which will appear as a band with approximately double the molecular weight of the monomeric protein.

Part 3: Purification and Characterization of the Protein-Protein Conjugate

Purification:

The desired protein-protein conjugate can be purified from unreacted monomeric protein and any potential side products using chromatographic techniques.

-

Size Exclusion Chromatography (SEC): This is the most common method for separating the larger protein conjugate from the smaller, unreacted protein monomers.[5]

-

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used if the charge of the conjugate differs significantly from the starting protein.[5]

-

Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[5]

Characterization:

The purified protein-protein conjugate should be characterized to confirm its identity, purity, and integrity.

-

SDS-PAGE: To assess the purity and apparent molecular weight of the conjugate.

-

Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the successful ligation.

-

Dynamic Light Scattering (DLS): To determine the size and aggregation state of the conjugate.

-

Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.